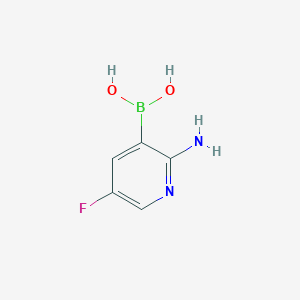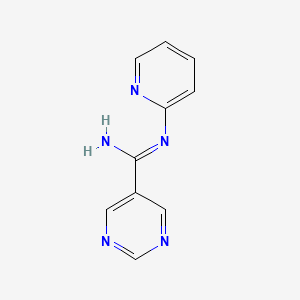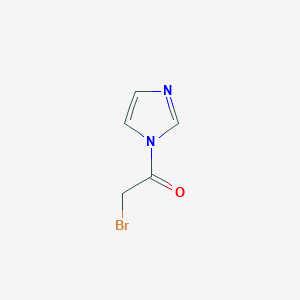
N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine is a versatile organic compound with a unique structure that includes multiple amine groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. Its structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine typically involves the reaction of dimethylamine with a suitable alkylating agent. One common method involves the use of 3-chloropropylamine as the alkylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in catalysis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it may interact with enzymes or other proteins, influencing their activity and function. The compound’s multiple amine groups allow it to form stable complexes with various molecular targets, enhancing its versatility.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3-aminopropyl)piperazine: Another compound with multiple amine groups, used in similar applications.
Bis(2-dimethylaminoethyl) ether: A related compound with similar reactivity and applications.
Uniqueness
N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine is unique due to its specific arrangement of amine groups, which provides distinct reactivity and binding properties. This makes it particularly valuable in applications where precise control over molecular interactions is required.
Properties
CAS No. |
65604-92-4 |
|---|---|
Molecular Formula |
C13H32N4 |
Molecular Weight |
244.42 g/mol |
IUPAC Name |
N',N'-bis[3-(dimethylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H32N4/c1-15(2)9-6-12-17(11-5-8-14)13-7-10-16(3)4/h5-14H2,1-4H3 |
InChI Key |
FHXCMYHMMXQRBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(CCCN)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


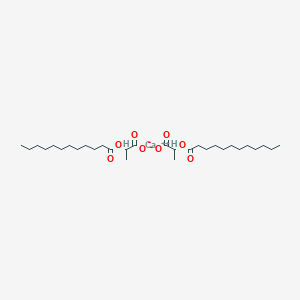





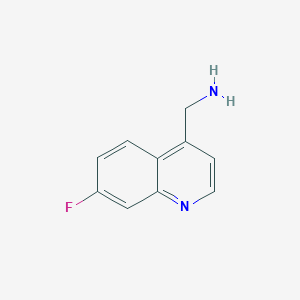
![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)
